molecular formula C13H16N2O3S B4282653 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide

3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide

Cat. No. B4282653
M. Wt: 280.34 g/mol
InChI Key: NXGAHCRRCUUINR-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide, also known as DMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide involves the inhibition of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Additionally, 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide has been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins in the cell.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide has been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. It has also been shown to have antifungal activity against various fungal species.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide in lab experiments is its broad range of activity against various types of cancer cells, viruses, and fungi. However, one limitation is that it can be toxic to normal cells at high concentrations, making it important to carefully control the dosage in experiments.

Future Directions

There are many potential future directions for research on 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide. One area of focus could be the development of new drugs based on 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide for the treatment of cancer, viral infections, and fungal infections. Additionally, further studies could explore the potential use of 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, research could focus on understanding the mechanism of action of 3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide in more detail, which could lead to the development of new drugs with even greater specificity and efficacy.

Scientific Research Applications

3,5-dimethyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-4-6-12(7-5-9)8-14-19(16,17)13-10(2)15-18-11(13)3/h4-7,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGAHCRRCUUINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.